molecular formula C17H26ClN3O3S B2367705 N-(2-(4-tosylpiperazin-1-yl)ethyl)cyclopropanecarboxamide hydrochloride CAS No. 1185070-02-3

N-(2-(4-tosylpiperazin-1-yl)ethyl)cyclopropanecarboxamide hydrochloride

Cat. No.: B2367705
CAS No.: 1185070-02-3
M. Wt: 387.92
InChI Key: OYEKMCCSDUGOBO-UHFFFAOYSA-N
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Description

N-(2-(4-tosylpiperazin-1-yl)ethyl)cyclopropanecarboxamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a piperazine ring substituted with a tosyl group and a cyclopropane carboxamide moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-tosylpiperazin-1-yl)ethyl)cyclopropanecarboxamide hydrochloride typically involves multiple stepsThe reaction conditions often require the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-tosylpiperazin-1-yl)ethyl)cyclopropanecarboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines and alcohols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2-(4-tosylpiperazin-1-yl)ethyl)cyclopropanecarboxamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-tosylpiperazin-1-yl)ethyl)cyclopropanecarboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tosyl group enhances its stability and reactivity, while the cyclopropane carboxamide moiety contributes to its unique pharmacological profile.

Properties

IUPAC Name

N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]cyclopropanecarboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S.ClH/c1-14-2-6-16(7-3-14)24(22,23)20-12-10-19(11-13-20)9-8-18-17(21)15-4-5-15;/h2-3,6-7,15H,4-5,8-13H2,1H3,(H,18,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEKMCCSDUGOBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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